molecular formula C16H16N4O5S2 B2703038 5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 1170954-73-0

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2703038
CAS No.: 1170954-73-0
M. Wt: 408.45
InChI Key: CJBAYUGKJDONGU-UHFFFAOYSA-N
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Description

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and antifungal agents. The unique structure of this compound, which includes a furan ring, a thiadiazole ring, and a sulfonamide group, suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride.

    Coupling Reactions: The final compound is obtained by coupling the furan and thiadiazole rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the thiadiazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antibacterial or antifungal agent due to its sulfonamide group.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would likely involve interaction with biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The furan and thiadiazole rings may also contribute to the compound’s biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Furazolidone: A nitrofuran derivative with antibacterial and antiprotozoal activity.

    Thiadiazole Derivatives: Compounds with diverse biological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name

5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S2/c1-10-18-19-16(26-10)17-15(21)13-6-7-14(25-13)27(22,23)20(11-4-5-11)9-12-3-2-8-24-12/h2-3,6-8,11H,4-5,9H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBAYUGKJDONGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(CC3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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